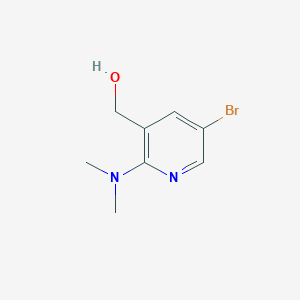
(5-Bromo-2-(dimethylamino)pyridin-3-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(5-Bromo-2-(dimethylamino)pyridin-3-yl)methanol” is a chemical compound with the molecular formula C8H11BrN2O . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H11BrN2O/c1-11(2)8-6(5-12)3-7(9)4-10-8/h3-4,12H,5H2,1-2H3 . This indicates the presence of a bromine atom, a dimethylamino group, and a methanol group on a pyridine ring .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Its molecular weight is 231.09 .Wissenschaftliche Forschungsanwendungen
Synthesis of Complex Organic Compounds
- Synthesis of Pyrrolopyridin-3-ols: A study by Kobayashi et al. (2011) demonstrated the synthesis of 2,3-diaryl-3H-pyrrolo[2,3-c]pyridin-3-ols using aryl(3-isocyanopyridin-4-yl)methanones, which were prepared from commercially available pyridin-3-amine. These alcohols were O-acylated with Ac2O in the presence of 4-(dimethylamino)pyridine (DMAP) to afford corresponding acetates (Kobayashi et al., 2011).
Reactivity and Chemical Behavior Studies
- Study of Pyrrole Pigments: Research by Daroca et al. (1984) focused on the electrophilic substitution of pyrromethenones and 5-arylmethylene-3,4-dimethyl-3-pyrrolin-2-ones, demonstrating the reactivity patterns and providing insights into the reactivity of rubins and verdins in the presence of electrophiles (Daroca et al., 1984).
Catalytic Applications
- Nickel Complex Synthesis: Kermagoret and Braunstein (2008) synthesized dinuclear complexes using (pyridin-2-yl)methanol and tested them in ethylene oligomerization, highlighting the potential application of these complexes in catalysis (Kermagoret & Braunstein, 2008).
Crystal Structure Analysis
- X-ray Crystallography of Pyridinium Derivatives: Studies like those conducted by Pozharskii et al. (2010) have provided insights into the molecular structures of compounds like bis[1,8-bis(dimethylamino)naphth-2-yl]methanol, crucial for understanding their chemical behavior (Pozharskii et al., 2010).
Development of Antioxidants
- Synthesis of Antioxidant Pyridinols: Wijtmans et al. (2004) synthesized a series of 2,4-dimethyl-3-pyridinols, including 2,4-dimethyl-6-(dimethylamino)-3-pyridinol, which showed promising antioxidant properties (Wijtmans et al., 2004).
Investigation of Substitution Reactions
- Substitution in Methanol: Research by Schutte-Smith et al. (2019) explored methanol substitution in complexes, including the use of 4-dimethylaminopyridine, providing valuable information on the kinetics and mechanisms of these reactions (Schutte-Smith et al., 2019).
Safety and Hazards
Eigenschaften
IUPAC Name |
[5-bromo-2-(dimethylamino)pyridin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O/c1-11(2)8-6(5-12)3-7(9)4-10-8/h3-4,12H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLXKXAKMLYEKKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=N1)Br)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1249172-27-7 |
Source


|
| Record name | [5-bromo-2-(dimethylamino)pyridin-3-yl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3-chlorobenzo[b]thiophen-2-yl)(3,5-dimethyl-4-(phenylthio)-1H-pyrazol-1-yl)methanone](/img/structure/B2631861.png)
![4-fluoro-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2631863.png)
![N-(4-methoxyphenyl)-2-((3-phenyl-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)acetamide](/img/structure/B2631864.png)

![N-(2-(6-((3-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2631867.png)
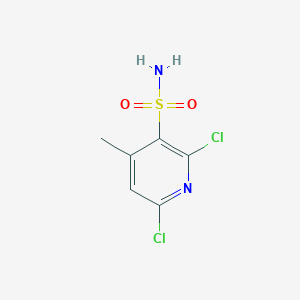
![4-(3-methoxypropyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2631871.png)
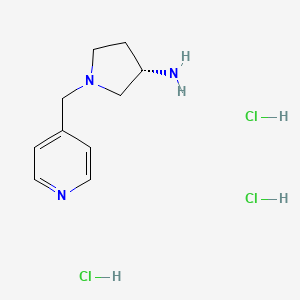
![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-cyclopentylpropan-1-one](/img/structure/B2631873.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(methylthio)benzamide](/img/structure/B2631874.png)
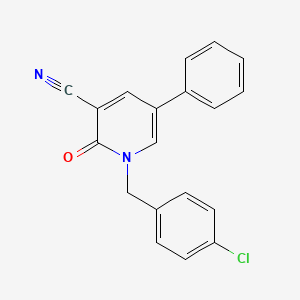
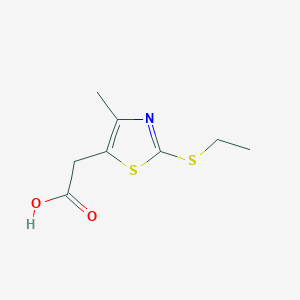

![3-{4-[4-(4-methoxyphenyl)piperazino]-4-oxobutyl}-1,2,3-benzotriazin-4(3H)-one](/img/structure/B2631884.png)